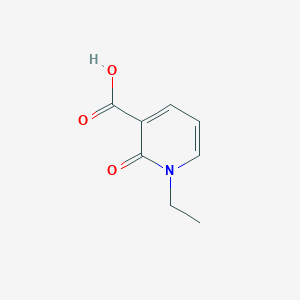

1-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Description

Propriétés

IUPAC Name |

1-ethyl-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-9-5-3-4-6(7(9)10)8(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENKXQVSDZHOQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C(C1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00566717 | |

| Record name | 1-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141605-22-3 | |

| Record name | 1-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Heterocyclization of Aminomethylidene Derivatives

A prominent method involves the heterocyclization of an aminomethylidene derivative of Meldrum’s acid with cyanoacetamide or cyanothioacetamide in ethanol. The reaction proceeds at room temperature over 24 hours, followed by acidification to pH 5 with concentrated hydrochloric acid, which precipitates the product. This method yields the pyridine-3-carboxylic acid derivatives in moderate to good yields (68–74%) and allows for regioselective substitution at the sulfur atom when cyanothioacetamide is used.

Reaction conditions and yields:

| Reactants | Solvent | Temperature | Time | Acidification | Yield (%) |

|---|---|---|---|---|---|

| Aminomethylidene Meldrum’s acid + Cyanoacetamide | EtOH | Room temp | 24 h | HCl to pH 5 | 68 |

| Aminomethylidene Meldrum’s acid + Cyanothioacetamide | EtOH | Room temp | 24 h | HCl to pH 5 | 74 |

This method is advantageous for its mild conditions and relatively high yield, making it suitable for synthesizing 1-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives with sulfur-containing substituents.

Alkylation of 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid

The ethylation at the nitrogen atom to form the 1-ethyl derivative is typically achieved by reacting 2-oxo-1,2-dihydropyridine-3-carboxylic acid with ethyl halides (e.g., ethyl bromide) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at room temperature for 20–50 hours, followed by precipitation and purification steps.

| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Oxo-1,2-dihydropyridine-3-carboxylic acid | Ethyl bromide | K2CO3 | DMF | Room temp | 20–50 h | ~67 |

This method provides a straightforward route to the N-ethylated product with good yield and purity, confirmed by NMR and chromatographic techniques.

Isoxazole Ring-Opening and Cyclization

An alternative synthetic strategy involves the preparation of isoxazole intermediates, which upon treatment with molybdenum hexacarbonyl (Mo(CO)6) in wet acetonitrile at elevated temperatures (60–70 °C) undergo reductive ring opening to enamines. These enamines then cyclize to form pyridone derivatives, which are structurally related to this compound.

| Intermediate | Reagent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Isoxazole | Mo(CO)6, H2O | MeCN | 60–70 °C | 1–2 d | 45 |

This method is valuable for accessing pyridone derivatives with controlled substitution patterns, although yields are moderate and reaction times are longer compared to direct alkylation methods.

Analytical Confirmation and Purity

The synthesized this compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and carbon NMR confirm the chemical shifts corresponding to the ethyl group, pyridine ring protons, and carboxylic acid functionalities.

- Infrared (IR) Spectroscopy: Characteristic absorption bands for carbonyl (C=O) groups and carboxylic acid O–H stretching.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of 167.16 g/mol.

- Melting Point Determination: Provides purity indication; typical melting points reported around 120–130 °C for related derivatives.

- Chromatographic Purification: Column chromatography using hexane/ethyl acetate mixtures is common for isolating pure compounds.

Summary Table of Preparation Methods

| Method | Key Reactants/Intermediates | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Heterocyclization | Aminomethylidene Meldrum’s acid + cyanoacetamide | EtOH, room temp, acidification | 68–74 | Mild, regioselective, sulfur derivatives possible |

| Alkylation | 2-Oxo-1,2-dihydropyridine-3-carboxylic acid + ethyl bromide | DMF, K2CO3, room temp, 20–50 h | ~67 | Direct N-ethylation, good yield |

| Isoxazole ring-opening & cyclization | Isoxazole intermediate + Mo(CO)6, H2O | MeCN, 60–70 °C, 1–2 days | 45 | Alternative route, moderate yield |

Research Findings and Optimization Notes

- The heterocyclization method benefits from the use of Meldrum’s acid derivatives, which facilitate ring closure and functional group introduction in a single step.

- Alkylation reactions require careful control of base equivalents and reaction time to avoid over-alkylation or side reactions.

- The isoxazole strategy, while innovative, demands longer reaction times and careful temperature control to maximize yield.

- Purification by recrystallization and chromatography is essential to achieve high purity, especially for applications in medicinal chemistry.

- Spectroscopic monitoring during synthesis allows for optimization of reaction conditions and confirmation of intermediate formation.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The compound can react with alkyl halides to form alkylated derivatives.

Condensation Reactions: It can participate in condensation reactions with formaldehyde and enamines to form fused heterocyclic systems.

Common Reagents and Conditions:

Alkyl Halides: Used in substitution reactions to introduce alkyl groups.

Formaldehyde and Enamines: Used in condensation reactions to form complex heterocyclic structures.

Major Products Formed:

Alkylated Derivatives: Formed through substitution reactions.

Fused Heterocyclic Compounds: Formed through condensation reactions.

Applications De Recherche Scientifique

1-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 1-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may exhibit neuroprotective effects by interacting with neuroreceptors and signaling pathways involved in neuronal survival and function .

Comparaison Avec Des Composés Similaires

1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

2-Oxo-1,2-dihydropyridine-3-carboxylic acid: Lacks the ethyl group at the 1-position.

Uniqueness: 1-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Activité Biologique

1-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS No. 141605-22-3) is a heterocyclic compound belonging to the class of 2-oxo-1,2-dihydropyridines. This compound is characterized by its unique molecular structure, which includes a pyridine ring, an ethyl group at the 1-position, a keto group at the 2-position, and a carboxylic acid group at the 3-position. Its diverse biological activities have made it a subject of interest in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| LogP | 0.5664 |

| Polar Surface Area (PSA) | 59.30 Ų |

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

Neuroprotective Effects

Research indicates that compounds in the dihydropyridine class exhibit neuroprotective properties. For instance, derivatives have shown potential in mitigating oxidative stress and neuronal cell death in models of neurodegenerative diseases. One study demonstrated that related compounds could significantly reduce apoptosis in neuronal cells exposed to harmful stimuli.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In vitro tests revealed effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound indicate that it may inhibit tumor growth and metastasis. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting NF-kB signaling . The structure-activity relationship (SAR) analysis suggests that modifications to the ethyl group can enhance these effects.

Case Studies

- Neuroprotection in Alzheimer's Disease Models : A study conducted on transgenic mice models demonstrated that treatment with derivatives of 1-Ethyl-2-oxo-1,2-dihydropyridine resulted in reduced amyloid plaque formation and improved cognitive function compared to untreated controls.

- Antimicrobial Efficacy : In a study assessing the antimicrobial activity against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative treatment option .

Synthesis and Derivatives

The synthesis of this compound typically involves condensation reactions using readily available precursors under reflux conditions. The ability to modify the ethyl group allows for the development of various derivatives with enhanced biological activities.

Q & A

Q. How can researchers address discrepancies between theoretical and experimental pKa values?

- Methodological Answer :

- Potentiometric titration : Measure experimental pKa in aqueous buffers.

- Computational correction : Apply COSMO-RS solvation models to DFT-predicted pKa values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.